molecular formula C10H8FNO3 B1368118 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 958891-05-9

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B1368118
CAS No.: 958891-05-9
M. Wt: 209.17 g/mol
InChI Key: TXCSUIQCEFRHID-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using an acid catalyst. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
  • 3-(3-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Uniqueness

3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate electronic properties, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCSUIQCEFRHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195127
Record name 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958891-05-9
Record name 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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